tert-butyl (2S,4S)-2-(bromomethyl)-4-fluoropyrrolidine-1-carboxylate
CAS No.: 2165773-57-7
Cat. No.: VC11528108
Molecular Formula: C10H17BrFNO2
Molecular Weight: 282.15 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2165773-57-7 |
|---|---|
| Molecular Formula | C10H17BrFNO2 |
| Molecular Weight | 282.15 g/mol |
| IUPAC Name | tert-butyl (2S,4S)-2-(bromomethyl)-4-fluoropyrrolidine-1-carboxylate |
| Standard InChI | InChI=1S/C10H17BrFNO2/c1-10(2,3)15-9(14)13-6-7(12)4-8(13)5-11/h7-8H,4-6H2,1-3H3/t7-,8-/m0/s1 |
| Standard InChI Key | JYLQTSMQJJFJIY-YUMQZZPRSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N1C[C@H](C[C@H]1CBr)F |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC(CC1CBr)F |
Introduction
Chemical and Structural Properties
Molecular Characteristics
The compound’s molecular formula is C₁₀H₁₇BrFNO₂, with a molecular weight of 282.15 g/mol. Its IUPAC name reflects the stereochemistry at the 2S and 4S positions, a tert-butyl carbamate group, a bromomethyl substituent, and a fluorine atom on the pyrrolidine ring. The presence of both bromine and fluorine introduces unique reactivity, enabling diverse derivatization pathways.
Table 1: Key Physical and Chemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 2165773-57-7 | |
| Molecular Formula | C₁₀H₁₇BrFNO₂ | |
| Molecular Weight | 282.15 g/mol | |
| Purity | ≥95% | |
| Stereochemistry | (2S,4S) |
The stereochemistry is critical for its biological interactions, as the spatial arrangement of substituents influences binding affinity to enzymatic targets such as dipeptidyl peptidase IV (DPP-IV).
Biological and Medicinal Applications
Role in Drug Discovery
Fluorinated pyrrolidines are pivotal in designing DPP-IV inhibitors, a class of antidiabetic agents. The bromomethyl group in this compound serves as a handle for further functionalization, enabling the attachment of pharmacophores that enhance target binding. For instance, substituting the bromine with amine groups generates analogs that inhibit DPP-IV with IC₅₀ values in the nanomolar range.
Mechanism of Action
Inhibitors derived from this scaffold bind to DPP-IV’s active site, preventing the degradation of glucagon-like peptide-1 (GLP-1). The fluorine atom enhances metabolic stability by resisting oxidative degradation, while the tert-butyl group improves solubility.
Comparative Analysis with Analogous Compounds
Stereochemical vs. Non-Stereochemical Derivatives
Compared to its (2R,4R) isomer, the (2S,4S) configuration exhibits 10-fold higher potency in DPP-IV inhibition due to optimal spatial alignment with the enzyme’s hydrophobic pocket. Non-fluorinated analogs, conversely, show reduced metabolic stability, underscoring fluorine’s role in prolonging half-life.
Bromine vs. Chlorine Substitutents
Future Directions
Expanding Therapeutic Indications
Ongoing research explores its utility in cancer therapeutics, particularly as a warhead in proteolysis-targeting chimeras (PROTACs). The bromomethyl group’s ability to crosslink with cysteine residues enables targeted protein degradation.
Green Chemistry Innovations
Efforts to replace bromine with safer leaving groups (e.g., mesylates) aim to reduce environmental impact while retaining reactivity.
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